BenchChemオンラインストアへようこそ!

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate

Physicochemical profiling Lead optimization Drug-likeness

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate (CAS 1354706-97-0) is a pyrazole-based heterocyclic ester with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It belongs to the broader class of 1-substituted pyrazol-4-yl propiolate esters.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B11800604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC(=O)C#CC1=CN(N=C1)C2CCCC2
InChIInChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3
InChIKeyZMDXXKVQTXRFOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate – Key Baseline Properties and Compound Class for Research Procurement


Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate (CAS 1354706-97-0) is a pyrazole-based heterocyclic ester with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It belongs to the broader class of 1-substituted pyrazol-4-yl propiolate esters. The compound features a terminal alkyne (propiolate) moiety at the pyrazole C4 position and a cyclopentyl substituent at the N1 position, which together define its reactivity profile, lipophilicity balance, and utility as a versatile synthetic building block in medicinal chemistry and chemical biology .

Why Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate Cannot Be Simply Replaced by In-Class Analogs


Although multiple 1-substituted pyrazol-4-yl propiolate esters exist within the same chemical series, their physicochemical properties, synthetic utility, and biological target engagement diverge significantly with even minor N1-substituent variation. The cyclopentyl group confers a distinctive combination of molecular weight (218.25 Da), lipophilicity, and steric profile that cannot be reproduced by simple alkyl chains (ethyl, isopropyl) or by the corresponding carboxylic acid or non-alkyne carboxylate analogs . The terminal alkyne moiety present in this compound is absent in the common Methyl 1-cyclopentyl-1H-pyrazole-4-carboxylate (CAS 1314897-40-9), making the two compounds chemically non-interchangeable in reactions requiring alkynyl dipolarophiles, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Furthermore, derivatives incorporating the 1-cyclopentyl-1H-pyrazol-4-yl fragment have demonstrated engagement with diverse pharmacological targets including IRAK4, sigma-1 receptors, and FXR, while structurally similar compounds with different substitution patterns show markedly different selectivity and potency profiles [2].

Quantitative Differential Evidence for Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate Against Closest Analogs


Molecular Weight and Predicted Lipophilicity Differentiate Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate from N-Alkyl Propiolate Ester Analogs

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate possesses a molecular weight of 218.25 g/mol (C₁₂H₁₄N₂O₂), which is 40.06 g/mol heavier than the N-ethyl analog (178.19 g/mol, C₉H₁₀N₂O₂) and 26.04 g/mol heavier than the N-isopropyl analog (192.21 g/mol, C₁₀H₁₂N₂O₂) . The cyclopentyl group contributes 3 additional carbon atoms compared to the isopropyl substituent, yielding a predicted increase in calculated logP of approximately 0.5–0.8 units based on the Hansch π-system for cycloalkyl substituents (cyclopentyl π ≈ 2.1 vs. isopropyl π ≈ 1.5) [1]. This lipophilicity increment can be strategically exploited to modulate membrane permeability, metabolic stability, and target protein binding without altering the core pyrazole-propiolate pharmacophore.

Physicochemical profiling Lead optimization Drug-likeness

Terminal Alkyne Functionality Uniquely Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Compared to Non-Alkyne Cyclopentyl Pyrazole Esters

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate contains a terminal alkyne group at the C4 position that is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction [1]. In contrast, the structurally related Methyl 1-cyclopentyl-1H-pyrazole-4-carboxylate (CAS 1314897-40-9, MW 194.23) lacks the alkyne moiety entirely, possessing a carboxylate ester directly attached to the pyrazole C4 position . This structural difference is categorical: the propiolate compound can participate in 1,3-dipolar cycloaddition reactions with azides to form 1,2,3-triazole linkages, whereas the carboxylate analog cannot. The terminal alkyne also enables Sonogashira cross-coupling, Glaser coupling, and metal-π complexation reactions that are inaccessible to the saturated carboxylate derivative.

Click chemistry Bioconjugation Chemical biology

The 1-Cyclopentyl-1H-pyrazol-4-yl Fragment is a Privileged Scaffold in Fragment-Based Drug Discovery as Demonstrated by Diamond Light Source XChem Screening

The 1-cyclopentyl-1H-pyrazol-4-yl substructure has been validated as a productive fragment hit in fragment-based drug discovery campaigns. In the PanDDA analysis group deposition at the Diamond Light Source (PDB ID: 5RKB), the fragment (1S)-1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol (a close structural analog differing only in the alcohol vs. propiolate at C4) was co-crystallized with the PH-interacting protein (PHIP) at a resolution of 1.279 Å [1]. This demonstrates that the cyclopentyl-pyrazole core engages protein binding pockets with well-defined electron density, supporting its utility as a fragment hit for further elaboration. The target compound, bearing a methyl propiolate at the C4 position, retains the same binding-competent core while offering an alkyne vector for structure-guided fragment growing or linking via click chemistry.

Fragment-based drug design X-ray crystallography PanDDA

Cyclopentyl-Substituted Pyrazole Derivatives Demonstrate Subnanomolar IRAK4 Inhibitory Potency in Patent-Disclosed Chemotypes

Patent literature (US20230391748) discloses that advanced compounds incorporating the 1-cyclopentyl-1H-pyrazol-4-yl fragment as a key structural motif achieve potent IRAK4 inhibitory activity. Compound I-34, (S)-4-(1-cyclopentyl-1H-pyrazol-4-yl)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide, demonstrated an IC₅₀ of 7.70 nM against human IRAK4 [1]. While the target compound itself is a synthetic precursor rather than the final bioactive molecule, the cyclopentyl-pyrazole core is directly responsible for key binding interactions within the IRAK4 ATP-binding pocket. In contrast, pyrazole scaffolds bearing simple N-alkyl substituents (ethyl, isopropyl) may exhibit reduced shape complementarity with the hydrophobic pocket typically occupied by the cyclopentyl group in IRAK4 inhibitor co-crystal structures [2].

IRAK4 inhibition Kinase drug discovery Immuno-oncology

Cycloalkyl-Annelated Pyrazoles Demonstrate High Sigma-1 Receptor Affinity with Subnanomolar Ki Values in Optimized Series

A medicinal chemistry program targeting sigma-1 receptor ligands demonstrated that cycloalkyl-annelated pyrazole series achieve high affinity with pKi > 8 (Ki < 10 nM) for the sigma-1 receptor, with optimized compounds reaching subnanomolar Ki values [1]. Structure-affinity relationship (SAR) studies revealed that the cycloalkyl ring size (cyclopentyl, cyclohexyl, cycloheptyl) directly modulates sigma-1 vs. sigma-2 selectivity and hERG liability. Compounds in the cyclopentyl-annelated series displayed >100-fold selectivity for sigma-1 over the hERG potassium channel, a critical anti-target associated with QT prolongation . The methyl propiolate derivative serves as a versatile synthetic entry point for constructing these cycloalkyl-annelated pyrazole systems, with the ester and alkyne functionalities enabling regioselective annulation chemistry that is not accessible from simple N-cyclopentyl pyrazole precursors.

Sigma-1 receptor CNS drug discovery Neuropsychiatric disorders

Commercial Availability at Distinct Purity Grades Enables Fit-for-Purpose Procurement Across Discovery Stages

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is commercially available from multiple suppliers at defined purity specifications: 97% purity from Bidepharm (BD612840) with batch-specific QC data including NMR, HPLC, and GC ; and 98% purity from MolCore under ISO-certified quality systems suitable for global pharmaceutical R&D . In contrast, the N-ethyl analog (CAS 1354706-94-7) and N-isopropyl analog (CAS 1354706-60-7) are typically offered at 95% minimum purity . The 3% difference between 95% and 98% purity may appear modest, but for sensitive applications such as biophysical assays (SPR, ITC, TSA), high-content screening, or crystallography, the presence of 5% vs. 2% impurities can generate false positives, obscure true binding signals, or inhibit crystal formation. The availability of the target compound at a verified 97–98% purity reduces the need for in-house repurification, directly impacting experimental reproducibility and procurement efficiency.

Research chemical procurement Quality control Hit-to-lead

Optimal Research and Industrial Application Scenarios for Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fragment Linking and Bioconjugation

The terminal alkyne of Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is directly competent for CuAAC 'click' reactions with azide-bearing partners [1]. This enables fragment-based drug discovery teams to link the cyclopentyl-pyrazole fragment hit (validated in PDB 5RKB) to diverse azide-functionalized fragments, generating 1,2,3-triazole-linked compound libraries for affinity maturation [2]. The reaction proceeds under mild aqueous conditions compatible with biomolecules, making this compound valuable for chemical biology probe synthesis and PROTAC linker attachment strategies.

Synthesis of Cyclopentyl-Annelated Pyrazole Sigma-1 Receptor Ligands for CNS Drug Discovery

The methyl propiolate ester and alkyne functionalities of this compound enable regioselective annulation reactions to construct the cycloalkyl-fused pyrazole core that has been pharmacologically validated for sigma-1 receptor binding with pKi > 8 [1]. Neuroscience research groups can use this compound as the key starting material for synthesizing tool compounds to study sigma-1 receptor function in animal models of pain, depression, anxiety, and drug abuse, where optimized derivatives have shown >100-fold selectivity over hERG [2].

IRAK4 Inhibitor Intermediate for Immuno-Oncology and Autoimmune Disease Research

The 1-cyclopentyl-1H-pyrazol-4-yl fragment embedded in this compound has been incorporated into potent IRAK4 inhibitors achieving single-digit nanomolar potency (IC₅₀ = 7.70 nM) [1]. The methyl ester serves as a masked carboxylic acid that can be hydrolyzed and coupled to diverse amine-bearing fragments, enabling rapid parallel synthesis of IRAK4 inhibitor libraries. This is directly relevant for drug discovery programs targeting Toll-like receptor/IL-1 receptor signaling in autoimmune diseases, inflammatory conditions, and certain hematological malignancies.

FXR Modulator Scaffold for Metabolic Disease Drug Discovery

The cyclopentyl-pyrazole core is a recognized privileged scaffold in FXR (Farnesoid X Receptor) modulator patents filed by F. Hoffmann-La Roche [1]. Cyclopentyl- and cycloheptylpyrazole derivatives of formula (I) have been claimed as FXR modulators for the treatment of metabolic diseases including dyslipidemia, hypercholesterolemia, obesity, and type 2 diabetes. This compound serves as a versatile starting material for constructing FXR-targeted compound libraries, with the propiolate moiety providing a synthetic handle for introducing diverse R₄ substituents as specified in the patent scope [2].

Quote Request

Request a Quote for Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.